2-Methyl-2-azaspiro[4.5]decane-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a heterocyclic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its high yield and cost-effectiveness. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]decane-1,8-dione has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticonvulsant, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structure makes it suitable for the design of novel materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and molecular recognition processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but with different substituents.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is unique due to its specific substituents and the resulting chemical properties. Its methyl group and azaspiro structure confer distinct reactivity and potential for diverse applications compared to other spiro compounds.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decane-1,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
InChI Key |
BLFZNNRHGKNBKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.